4,5-Diamino-1,8-dihydroxy-2,7-bis(2-methylpropyl)anthraquinone
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Overview
Description
4,5-Diamino-1,8-dihydroxy-2,7-bis(2-methylpropyl)anthraquinone is a complex organic compound with the molecular formula C22H26N2O4 and a molecular weight of 382.46 g/mol . This compound is known for its unique structure, which includes two amino groups, two hydroxyl groups, and two isobutyl groups attached to an anthraquinone core. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4,5-Diamino-1,8-dihydroxy-2,7-bis(2-methylpropyl)anthraquinone involves multiple steps. One common method includes the reaction of 1,8-dihydroxyanthraquinone with isobutylamine under specific conditions to introduce the isobutyl groups. . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4,5-Diamino-1,8-dihydroxy-2,7-bis(2-methylpropyl)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Diamino-1,8-dihydroxy-2,7-bis(2-methylpropyl)anthraquinone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes and pigments, as well as in the development of new materials.
Mechanism of Action
The mechanism of action of 4,5-Diamino-1,8-dihydroxy-2,7-bis(2-methylpropyl)anthraquinone involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with DNA and proteins .
Comparison with Similar Compounds
4,5-Diamino-1,8-dihydroxy-2,7-bis(2-methylpropyl)anthraquinone can be compared with other anthraquinone derivatives, such as:
1,5-Diamino-4,8-dihydroxyanthraquinone: Similar in structure but lacks the isobutyl groups.
1,8-Dihydroxyanthraquinone: Lacks the amino and isobutyl groups, making it less reactive in certain chemical reactions.
The presence of both amino and isobutyl groups in this compound makes it unique and versatile for various applications.
Properties
CAS No. |
76643-49-7 |
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Molecular Formula |
C22H26N2O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
4,5-diamino-1,8-dihydroxy-2,7-bis(2-methylpropyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H26N2O4/c1-9(2)5-11-7-13(23)15-17(19(11)25)22(28)18-16(21(15)27)14(24)8-12(20(18)26)6-10(3)4/h7-10,25-26H,5-6,23-24H2,1-4H3 |
InChI Key |
CZJZMSRDRZJNSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=C2C(=C1O)C(=O)C3=C(C(=CC(=C3C2=O)N)CC(C)C)O)N |
Origin of Product |
United States |
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